Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 401565-86-4
VCID: VC2271455
InChI: InChI=1S/C18H25BrN2O2/c1-18(2,3)23-17(22)20-9-7-15(8-10-20)21-11-6-13-12-14(19)4-5-16(13)21/h4-5,12,15H,6-11H2,1-3H3
SMILES: CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=C2C=CC(=C3)Br
Molecular Formula: C18H25BrN2O2
Molecular Weight: 381.3 g/mol

Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate

CAS No.: 401565-86-4

Cat. No.: VC2271455

Molecular Formula: C18H25BrN2O2

Molecular Weight: 381.3 g/mol

* For research use only. Not for human or veterinary use.

Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-YL)piperidine-1-carboxylate - 401565-86-4

Specification

CAS No. 401565-86-4
Molecular Formula C18H25BrN2O2
Molecular Weight 381.3 g/mol
IUPAC Name tert-butyl 4-(5-bromo-2,3-dihydroindol-1-yl)piperidine-1-carboxylate
Standard InChI InChI=1S/C18H25BrN2O2/c1-18(2,3)23-17(22)20-9-7-15(8-10-20)21-11-6-13-12-14(19)4-5-16(13)21/h4-5,12,15H,6-11H2,1-3H3
Standard InChI Key MGCVDSKPCGERMO-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=C2C=CC(=C3)Br
Canonical SMILES CC(C)(C)OC(=O)N1CCC(CC1)N2CCC3=C2C=CC(=C3)Br

Introduction

Structural Characteristics and Properties

The chemical structure of tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate consists of three main structural components that contribute to its chemical identity and reactivity. The first component is a 5-bromoindoline moiety, which provides opportunities for further functionalization through the bromine atom. The second element is a piperidine ring connected to the nitrogen of the indoline, creating a unique spatial arrangement that can influence receptor binding in biological systems. The third component is the tert-butyloxycarbonyl (Boc) protecting group on the piperidine nitrogen, which can be selectively removed to enable further chemical modifications.

Table 1 below summarizes the key physical and chemical properties of this compound:

PropertyValueSource
Molecular FormulaC18H25BrN2O2
Molecular Weight381.31 g/mol
Physical StateSolid (presumed)Based on structure
Boiling Point477.2±45.0 °C (Predicted)
Density1.342±0.06 g/cm³ (Predicted)
pKa5.30±0.20 (Predicted)
Storage ConditionsFrozen
CAS Registry Number401565-86-4
SupplierLocationContact InformationProduct Listing Size
Changzhou Kechem Bio-Scientific Co., LTD.ChinaTel: 0519-68985668, Email: sales@kechem.cn26028 products available
Matrix ScientificUnited StatesTel: 803 788-9494, Email: sales@matrixscientific.com6632 products available
Debye Scientific CorporationChinaTel: 00852-2521 18366891 products available
Insight Chemical Solutions LimitedGermanyTel: +44(0)151 795 4193235 products available

The recommended storage condition for this compound is frozen , which helps to maintain its chemical integrity and prevent degradation over time. This storage requirement is typical for compounds containing reactive functional groups that might be susceptible to oxidation or other degradation pathways at room temperature.

Applications in Medicinal Chemistry and Drug Discovery

The structural features of tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate make it particularly valuable in medicinal chemistry and drug discovery programs. Both the indoline and piperidine scaffolds are privileged structures in pharmaceutical research, appearing in numerous biologically active compounds and approved drugs.

The indoline scaffold is found in compounds with diverse pharmacological activities, including:

  • Serotonin receptor modulators for treating depression and anxiety disorders

  • Dopamine receptor ligands relevant to schizophrenia and Parkinson's disease

  • Anti-inflammatory agents targeting various inflammatory pathways

  • Antimicrobial compounds with activity against resistant pathogens

Similarly, the piperidine ring is a common structural motif in drugs targeting a wide range of therapeutic areas:

  • Central nervous system disorders, including depression, anxiety, and pain

  • Cardiovascular diseases, particularly as components of antihypertensive agents

  • Respiratory conditions, including antihistamines and bronchodilators

  • Gastrointestinal disorders, such as antiemetics and prokinetic agents

The presence of the bromine substituent at the 5-position of the indoline provides a valuable handle for further diversification through various coupling reactions. This synthetic versatility allows medicinal chemists to generate libraries of compounds with systematically varied substituents, facilitating structure-activity relationship (SAR) studies that are crucial for optimizing potency, selectivity, and pharmacokinetic properties.

Reaction Behavior and Chemical Transformations

Tert-butyl 4-(5-bromo-2,3-dihydro-1H-indol-1-yl)piperidine-1-carboxylate can undergo various chemical transformations that leverage its reactive functional groups. These transformations expand the utility of this compound as a versatile building block in organic synthesis and medicinal chemistry.

One of the most important reactions involving this compound is the functionalization of the bromine-substituted position through cross-coupling chemistry. Palladium-catalyzed reactions such as Suzuki-Miyaura coupling with boronic acids, Stille coupling with organostannanes, and Buchwald-Hartwig amination with amines can introduce carbon, nitrogen, and other heteroatom substituents at the 5-position of the indoline core.

The Boc-protecting group on the piperidine nitrogen can be selectively removed under acidic conditions, typically using trifluoroacetic acid (TFA) in dichloromethane or hydrogen chloride in dioxane. This deprotection reveals a secondary amine that can then participate in various reactions, including:

  • Alkylation with alkyl halides to introduce additional substituents

  • Acylation with acid chlorides or anhydrides to form amides

  • Carbamoylation with isocyanates to form ureas

  • Reductive amination with aldehydes or ketones to form tertiary amines

The indoline core itself can also be manipulated through oxidation to form the corresponding indole, which exhibits different electronic properties and potentially altered biological activities. Additionally, the saturated carbon atoms in the five-membered ring of the indoline can serve as sites for further functionalization through various C-H activation strategies.

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